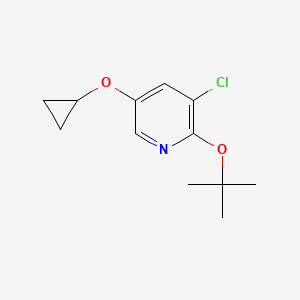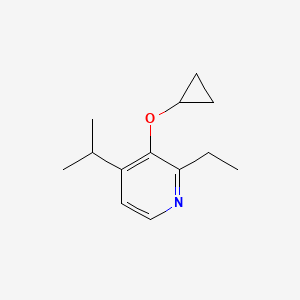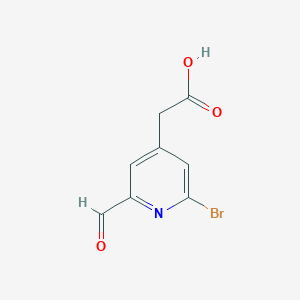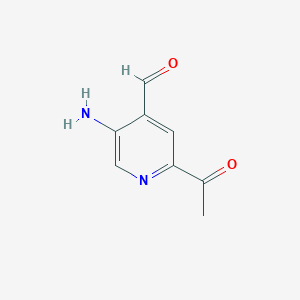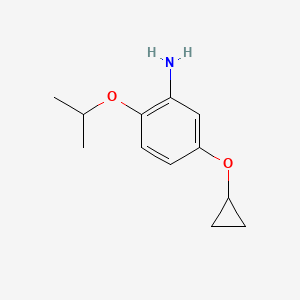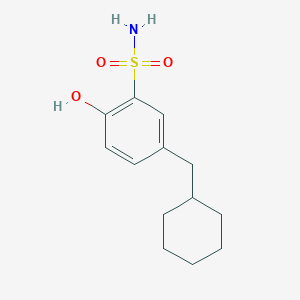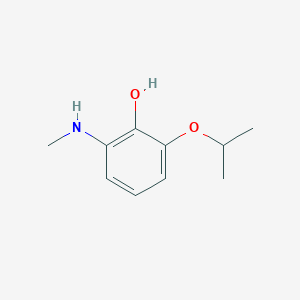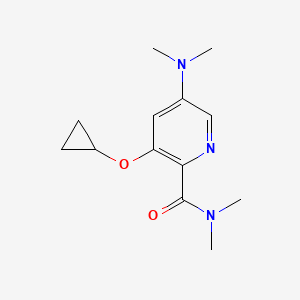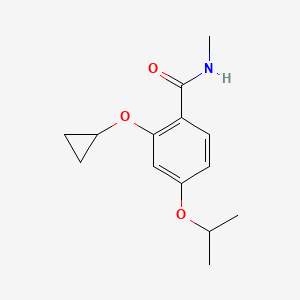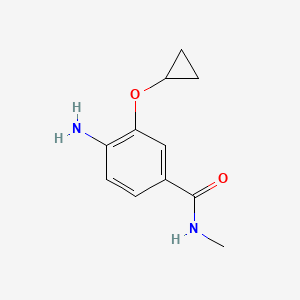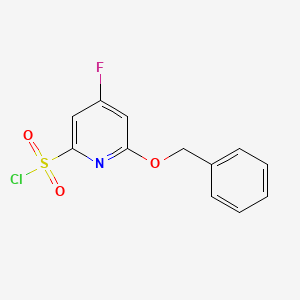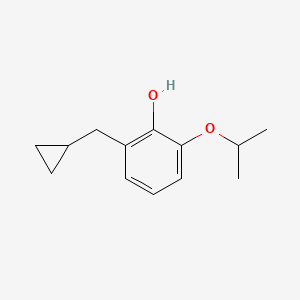
2-(Cyclopropylmethyl)-6-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-6-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an isopropoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-6-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-6-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethylphenol: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.
Isopropoxyphenol: Lacks the cyclopropylmethyl group, affecting its biological activity and applications.
Cyclopropylphenol: Similar structure but without the isopropoxy group, leading to variations in its chemical behavior
Uniqueness
2-(Cyclopropylmethyl)-6-isopropoxyphenol is unique due to the presence of both cyclopropylmethyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-12-5-3-4-11(13(12)14)8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
Clave InChI |
IRMLQWPEGSDBJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


